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Compound of Interest

Compound Name: 5-(5-Bromopyridin-3-YL)oxazole

Cat. No.: B1376333 Get Quote

Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds

form a cornerstone of innovation. Among these, molecules incorporating both pyridine and

oxazole rings are of significant interest due to their prevalence in biologically active compounds

and functional materials. 5-(5-Bromopyridin-3-yl)oxazole (CAS No: 1256819-32-5, Molecular

Formula: C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol ) is a noteworthy example, combining

the electron-withdrawing nature of the bromopyridine moiety with the versatile chemical

properties of the oxazole ring. Accurate structural elucidation and purity assessment are

paramount for any application of this compound, necessitating a thorough spectroscopic

analysis.

This technical guide provides an in-depth overview of the expected spectroscopic data for 5-(5-
Bromopyridin-3-yl)oxazole, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H

and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental

spectra for this specific molecule are not widely published, this guide will leverage established

principles of spectroscopy and data from analogous structures to predict and interpret its

spectral characteristics. This approach not only offers a robust framework for the analysis of

this particular compound but also serves as a methodological template for the characterization

of other novel heterocyclic systems.

Molecular Structure and Spectroscopic Overview
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The structure of 5-(5-Bromopyridin-3-yl)oxazole, presented below, dictates its unique

spectroscopic fingerprint. The molecule consists of a pyridine ring substituted with a bromine

atom at the 5-position and an oxazole ring at the 3-position. The oxazole ring is attached via its

5-position. This arrangement of aromatic and heteroaromatic rings, along with the presence of

nitrogen, oxygen, and bromine atoms, gives rise to characteristic signals in various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-(5-Bromopyridin-3-yl)oxazole, both ¹H and ¹³C NMR will provide

critical information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-(5-Bromopyridin-3-yl)oxazole in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is

critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be

used for less soluble samples.

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher) to ensure adequate signal dispersion.

¹H NMR Acquisition:

Set the spectral width to cover the expected range of aromatic protons (typically 0-10

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine

and oxazole rings. The chemical shifts are influenced by the electronegativity of the

heteroatoms and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for 5-(5-Bromopyridin-3-yl)oxazole

Proton Label
Predicted
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-2' ~ 8.8 - 9.0 d ~ 2.0

Deshielded by

adjacent nitrogen

and bromine.

H-4' ~ 8.2 - 8.4 t ~ 2.0
Coupled to H-2'

and H-6'.

H-6' ~ 8.6 - 8.8 d ~ 2.0

Deshielded by

adjacent

nitrogen.

H-2 ~ 7.9 - 8.1 s -

Characteristic

chemical shift for

the C2-proton of

an oxazole ring.

H-4 ~ 7.3 - 7.5 s -

Characteristic

chemical shift for

the C4-proton of

an oxazole ring.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

chemical shifts are influenced by the hybridization and the electronic environment of each

carbon atom.
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Table 2: Predicted ¹³C NMR Data for 5-(5-Bromopyridin-3-yl)oxazole

Carbon Label
Predicted Chemical Shift
(ppm)

Rationale

C-2' ~ 150 - 152 Attached to nitrogen.

C-3' ~ 132 - 134
Point of attachment to the

oxazole ring.

C-4' ~ 138 - 140
Influenced by adjacent

nitrogen and bromine.

C-5' ~ 118 - 120 Attached to bromine.

C-6' ~ 147 - 149 Attached to nitrogen.

C-2 ~ 151 - 153
O-C=N carbon of the oxazole

ring.

C-4 ~ 122 - 124 C-H carbon of the oxazole ring.

C-5 ~ 158 - 160
Point of attachment to the

pyridine ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the

solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample

is ground with dry KBr and pressed into a thin disk.

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).
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Predicted IR Spectrum
The IR spectrum of 5-(5-Bromopyridin-3-yl)oxazole is expected to show characteristic

absorption bands for the C-H, C=N, C=C, and C-O bonds within the aromatic and

heteroaromatic rings.

Table 3: Predicted IR Absorption Bands for 5-(5-Bromopyridin-3-yl)oxazole

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H stretching Aromatic C-H

1600 - 1450 C=C and C=N stretching Pyridine and Oxazole rings

1300 - 1000 C-O stretching Oxazole ring

800 - 600 C-Br stretching Bromopyridine

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally

stable compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is

a softer ionization technique suitable for a wider range of compounds and typically results in

a prominent molecular ion peak.

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight

(TOF), or ion trap.

Predicted Mass Spectrum
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The mass spectrum will show the molecular ion peak and various fragment ions. The presence

of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any

bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

Table 4: Predicted Mass Spectrometry Data for 5-(5-Bromopyridin-3-yl)oxazole

m/z Ion Rationale

225/227 [M]⁺
Molecular ion peak, showing

the isotopic pattern of bromine.

197/199 [M - CO]⁺
Loss of carbon monoxide from

the oxazole ring.

146 [M - Br]⁺ Loss of the bromine atom.

118 [M - Br - CO]⁺
Subsequent loss of carbon

monoxide after bromine loss.

78 [C₅H₄N]⁺ Pyridine ring fragment.

69 [C₃H₃NO]⁺ Oxazole ring fragment.

Visualization of Spectroscopic Workflow and
Structural Correlations
The following diagrams illustrate the general workflow for the spectroscopic analysis and the

key structural features that give rise to the predicted spectral data.
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Spectroscopic Analysis
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Synthesis of 5-(5-Bromopyridin-3-yl)oxazole Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

5-(5-Bromopyridin-3-yl)oxazole.

Caption: Key structural features of 5-(5-Bromopyridin-3-yl)oxazole and their predicted

spectroscopic correlations. (Note: The image in the DOT script is a placeholder and would

need to be replaced with an actual chemical structure image for rendering).

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of 5-(5-Bromopyridin-3-yl)oxazole. By leveraging data from analogous

structures and fundamental spectroscopic principles, we have established a reliable set of

expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide is intended to be

a valuable resource for researchers in the fields of medicinal chemistry and materials science,

aiding in the synthesis, purification, and characterization of this and other related heterocyclic

compounds. The self-validating nature of combining these orthogonal analytical techniques

provides a high degree of confidence in the structural assignment.
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To cite this document: BenchChem. [Spectroscopic Ccharacterization of 5-(5-Bromopyridin-
3-yl)oxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376333#5-5-bromopyridin-3-yl-oxazole-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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